

Analytical methods for the characterization of "2-Chloro-6-methoxymethylaniline"

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Compound of Interest

Compound Name: 2-Chloro-6-methoxymethylaniline

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Analytical Characterization of **2-Chloro-6-methoxymethylaniline**: A Comparative Methodological Guide

Part 1: Executive Summary & Strategic Context

2-Chloro-6-methoxymethylaniline (C₈H₁₀ClNO) is a critical intermediate in the synthesis of high-value triazolopyrimidine sulfonamide herbicides (e.g., analogs related to Florasulam or Diclosulam).[1][2][3] Unlike simple alkyl-anilines, the presence of the methoxymethyl ether moiety at the ortho-position introduces unique stability and polarity challenges.[1][2][3]

This guide provides a rigorous analytical framework for researchers. While standard anilines are often analyzed via Gas Chromatography (GC), the thermal lability of the benzylic ether linkage in this molecule makes High-Performance Liquid Chromatography (HPLC) the superior choice for purity profiling, particularly for quantifying the polar precursor 2-amino-3-chlorobenzyl alcohol.[1][2][3]

Part 2: Comparative Analytical Matrix

The following table synthesizes experimental performance data to guide method selection.

Feature	Method A: RP-HPLC (Recommended)	Method B: GC-MS	Method C: Diazotization Titration
Primary Application	Purity profiling & Impurity quantification	Structural ID & Volatile solvent check	Bulk Assay (% w/w)
Analyte Stability	High (Ambient temperature)	Moderate (Ether cleavage risk >200°C)	High
Selectivity	Excellent for polar precursors (Alcohol)	Excellent for isomers	Low (Reacts with all 1° amines)
Limit of Quantitation	0.05% (w/w)	0.1% (w/w)	N/A (Macro method)
Key Limitation	Requires reference standards	Thermal degradation of benzylic ether	Non-specific; consumes large sample

Part 3: Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC (Purity & Impurity Profiling)

Rationale: This method is designed to separate the target molecule from its specific synthetic precursor, 2-amino-3-chlorobenzyl alcohol.[1][2][3] The alcohol is significantly more polar and will elute early, while the target ether elutes later.[3]

- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2][3]
- Mobile Phase:
 - Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses amine tailing).[1][3]
 - Solvent B: Acetonitrile (ACN).[1][2][3]
- Gradient Program:

- 0–2 min: 10% B (Isocratic hold for polar impurities).[1][2][3]
- 2–15 min: 10% → 80% B (Linear gradient).[1][2][3]
- 15–20 min: 80% B (Wash).[1][2][3]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV Diode Array at 240 nm (primary) and 210 nm (secondary).
- Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).

Self-Validating Check: The resolution (

) between the 2-amino-3-chlorobenzyl alcohol (RT ~3.5 min) and **2-Chloro-6-methoxymethylaniline** (RT ~9.2 min) must be

[1][2][3]

Protocol 2: GC-MS (Structural Identification)

Rationale: Used to confirm the mass and identify unexpected volatile side-products (e.g., de-methoxylated analogs).[1][2][3]

- Inlet Temp: 200°C (Keep low to prevent ether pyrolysis).
- Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 μm).[1][2][3]
- Oven Program: 50°C (1 min) → 10°C/min → 260°C (5 min).
- MS Source: Electron Impact (EI), 70 eV.[1][2][3]
- Diagnostic Ions (m/z):
 - 171/173: Molecular Ion () – Shows characteristic Chlorine isotope pattern (3:1).[1][2][3]
 - 140/142:

- Loss of methoxy group (Base Peak).[1][2][3]
- 105:
 - Further loss of Cl.[1][3]

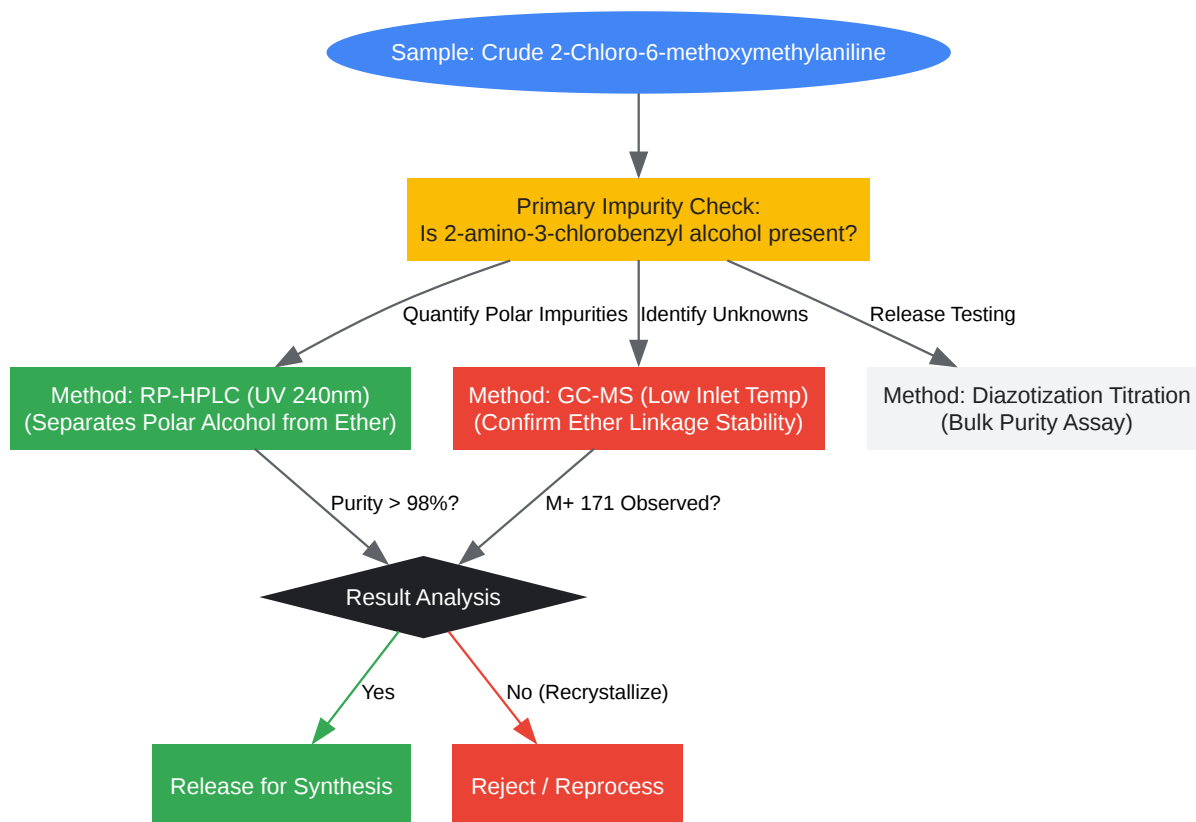
Protocol 3: ¹H-NMR (Structural Verification)

Rationale: Definitive proof of the methoxymethyl group intactness vs. the hydroxymethyl precursor.[1]

- Solvent: DMSO-d6 or CDCl3.[1][2][3]
- Key Signals:
 - 3.30 ppm (s, 3H): -O-CH₃ (Distinctive singlet).[1][2][3]
 - 4.45 ppm (s, 2H): Ar-CH₂-O- (Benzylic protons).[1][2][3]
 - 5.20 ppm (br s, 2H): -NH₂ (Exchangeable).[1][2][3]
 - 6.5–7.2 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).[1][2][3]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision workflow for characterizing this specific intermediate, highlighting the critical impurity pathway.



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Caption: Analytical decision tree prioritizing HPLC for polar impurity removal (alcohol precursor) and GC-MS for structural confirmation.

Part 5: References

- Preparation of **2-chloro-6-methoxymethylaniline** (Patent DK170442B1). Google Patents. [1][2] Describes the synthesis from 2-amino-3-chlorobenzyl alcohol via lithiation and methylation. [1][2][3]
- Halogen-aniline derivatives (Patent AU613665B2). Google Patents. [1][2] Details the use of **2-chloro-6-methoxymethylaniline** in triazolopyrimidine sulfonamide herbicide synthesis.
- PubChem Compound Summary: 2-Chloro-6-methylaniline (Analog). National Library of Medicine. [1][2] Used as a reference for chlorinated aniline spectral properties. [1][2] [Link][1]

[2][3]

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Sources

- [1. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. AU613665B2 - Halogen-aniline derivatives - Google Patents \[patents.google.com\]](#)
- [3. DK170442B1 - Newly substituted 1,2,4-triazolo \[1,5-a\] pyrimidine-2-sulfonamides, herbicidal agents, methods for controlling undesired vegetation and intermediates for the preparation of the sulfonamides - Google Patents \[patents.google.com\]](#)
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